An In-depth Technical Guide to 4-(Methylthio)phenyl Isothiocyanate: Properties, Structure, and Biological Activities
An In-depth Technical Guide to 4-(Methylthio)phenyl Isothiocyanate: Properties, Structure, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylthio)phenyl isothiocyanate is an organosulfur compound featuring an isothiocyanate functional group and a methylthio-substituted phenyl ring. Isothiocyanates are a well-studied class of compounds, both naturally occurring and synthetic, renowned for their wide range of biological activities, including anticancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the core properties, structure, and known biological activities of 4-(Methylthio)phenyl isothiocyanate, with a focus on data relevant to researchers and professionals in drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-(Methylthio)phenyl isothiocyanate is presented in the table below. These properties are crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₈H₇NS₂ | [1] |
| Molecular Weight | 181.28 g/mol | [2] |
| IUPAC Name | 1-isothiocyanato-4-(methylthio)benzene | [1] |
| CAS Number | 15863-41-9 | [1] |
| Appearance | White to cream to yellow crystals or powder | [3] |
| Melting Point | 54-58 °C | [2] |
| Boiling Point | 127-128 °C at 1 mmHg | [2] |
| SMILES | CSc1ccc(cc1)N=C=S | [1] |
| InChI | 1S/C8H7NS2/c1-11-8-4-2-7(3-5-8)9-6-10/h2-5H,1H3 | [1] |
| InChIKey | CEBAJHCAFXYWNT-UHFFFAOYSA-N | [1] |
Structural Information
The structure of 4-(Methylthio)phenyl isothiocyanate consists of a benzene ring substituted with a methylthio (-SCH₃) group at the para position relative to the isothiocyanate (-N=C=S) group.
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of 4-(Methylthio)phenyl isothiocyanate.
| Spectroscopic Data | Key Features | Reference |
| ¹H NMR | Spectra available, showing characteristic peaks for aromatic and methyl protons. | [1][4] |
| ¹³C NMR | Spectra available for detailed structural elucidation. | [1][5] |
| Mass Spectrometry | Molecular ion peak consistent with the molecular weight. | [1][6] |
| Infrared (IR) Spectroscopy | Characteristic strong absorption band for the isothiocyanate group (-N=C=S) around 2000-2200 cm⁻¹. | [6][7] |
Experimental Protocols
General Synthesis of Aryl Isothiocyanates
Example Protocol using the Dithiocarbamate Salt Method:
-
Formation of the Dithiocarbamate Salt: 4-(Methylthio)aniline is reacted with carbon disulfide in the presence of a base (e.g., ammonia, triethylamine) to form the corresponding dithiocarbamate salt.[9]
-
Decomposition to Isothiocyanate: The dithiocarbamate salt is then treated with a desulfurizing agent, such as lead nitrate or an oxidizing agent like iodine, to yield 4-(Methylthio)phenyl isothiocyanate.[9][11]
Purification
Purification of the crude product is typically achieved by column chromatography on silica gel, followed by recrystallization or distillation under reduced pressure.[5][9] The purity can be assessed by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods.[12]
Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized compound.
-
Mass Spectrometry (MS): Confirms the molecular weight and provides information about the fragmentation pattern.
-
Infrared (IR) Spectroscopy: Primarily used to identify the characteristic isothiocyanate functional group.
Biological Activities and Signaling Pathways
Isothiocyanates are known to exert a variety of biological effects, primarily attributed to their ability to react with nucleophilic cellular targets, such as cysteine residues in proteins.
Anti-inflammatory and Antioxidant Activity
4-(Methylthio)phenyl isothiocyanate (referred to as 4-methylsulfanylphenyl ITC in the study) has been shown to exhibit anti-inflammatory and antioxidant activities.[13] In a study investigating various isothiocyanates, it demonstrated antioxidant properties by scavenging DPPH radicals.[14] The anti-inflammatory activity of isothiocyanates is often linked to the modulation of key inflammatory pathways, such as the NF-κB and MAPK signaling pathways.[15][16]
Anticancer Activity
While specific studies on the anticancer activity of 4-(Methylthio)phenyl isothiocyanate are limited, the broader class of isothiocyanates is well-documented for its chemopreventive and therapeutic effects against various cancers.[11][17][18] The anticancer mechanisms of isothiocyanates are multifaceted and include:
-
Induction of Apoptosis: Isothiocyanates can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This often involves the modulation of Bcl-2 family proteins and the activation of caspases.[19][20]
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells by inducing cell cycle arrest, commonly at the G2/M phase.[11][19]
-
Inhibition of Angiogenesis and Metastasis: Some isothiocyanates have been shown to inhibit the formation of new blood vessels that supply tumors and to prevent the spread of cancer cells.[17]
-
Modulation of Signaling Pathways: Isothiocyanates are known to interact with and modulate multiple signaling pathways that are often dysregulated in cancer, including the PI3K/Akt, MAPK, and NF-κB pathways.[18][21]
A proposed general mechanism for the anticancer activity of isothiocyanates involves the induction of cellular stress, particularly through the generation of reactive oxygen species (ROS), which can lead to the activation of pro-apoptotic pathways.[22]
Safety and Handling
4-(Methylthio)phenyl isothiocyanate is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
4-(Methylthio)phenyl isothiocyanate is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug development. Its structural features and the known biological activities of the isothiocyanate class of compounds suggest that it may possess valuable anti-inflammatory and anticancer properties. This technical guide provides a foundational understanding of its properties and structure to aid researchers in their future studies. Further research is warranted to fully elucidate its specific mechanisms of action and therapeutic potential.
References
- 1. 4-(Methylthio)phenyl isothiocyanate | C8H7NS2 | CID 519185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Methylthio)phenyl isothiocyanate 98 15863-41-9 [sigmaaldrich.com]
- 3. 4-(Methylthio)phenyl isothiocyanate, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. 4-Methylphenyl isothiocyanate(622-59-3) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. 4-(Methylthio)phenyl isothiocyanate [webbook.nist.gov]
- 7. chemicalpapers.com [chemicalpapers.com]
- 8. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]
- 11. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. The new isothiocyanate 4-(methylthio)butylisothiocyanate selectively affects cell-cycle progression and apoptosis induction of human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cytotoxic and antioxidant activity of 4-methylthio-3-butenyl isothiocyanate from Raphanus sativus L. (Kaiware Daikon) sprouts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanism of action of phenethylisothiocyanate and other reactive oxygen species-inducing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
